![molecular formula C12H13F4NO B13301081 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine](/img/structure/B13301081.png)
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The molecular formula of this compound is C12H14ClF4NO, and it has a molecular weight of 299.69 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Nucleophiles such as amines or thiols in polar solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine has a wide range of applications in scientific research:
Biology: Employed in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenylboronic acid: Used in similar synthetic applications but differs in its boronic acid functionality.
4-(Trifluoromethoxy)benzaldehyde: Another related compound with an aldehyde group, used in different synthetic contexts.
The uniqueness of this compound lies in its combination of a piperidine ring with fluorine and trifluoromethoxy groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13F4NO |
|---|---|
Peso molecular |
263.23 g/mol |
Nombre IUPAC |
4-fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H13F4NO/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)18-12(14,15)16/h1-4,17H,5-8H2 |
Clave InChI |
IJNAOVRBUWLSEV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC=CC=C2OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


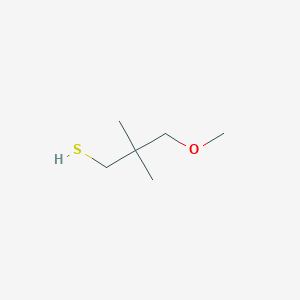
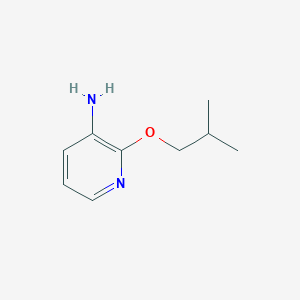

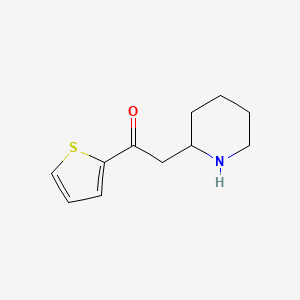

![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
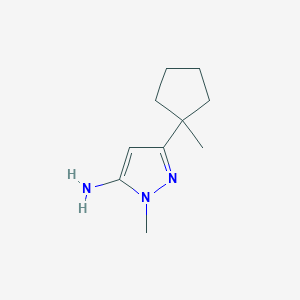
![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
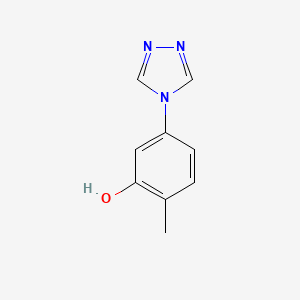

![(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
